Patent Footprint Comparison: Meta Isomer (Target) vs. Para Isomer (CAS 850568-67-1)
The meta-substituted target compound is cited in 25 distinct patents, whereas the para isomer (4-(2-cyanopropan-2-yl)phenylboronic acid, CAS 850568-67-1) appears in 140 patents [1]. The lower patent count for the meta isomer indicates a more specialized chemical space with potentially higher intellectual property value for applications requiring meta connectivity, rather than broad, commodity-level use [2]. Literature counts for both isomers are reported as zero in PubChem, underscoring the proprietary nature of their applications [1].
| Evidence Dimension | Patent Count (PubChem Patent Summary) |
|---|---|
| Target Compound Data | 25 patents |
| Comparator Or Baseline | 4-(2-Cyanopropan-2-yl)phenylboronic acid (para isomer, CAS 850568-67-1): 140 patents |
| Quantified Difference | Para isomer has 5.6× more patent citations, suggesting distinct and potentially more specialized application niche for the meta isomer |
| Conditions | PubChem patent data aggregated from global patent offices as of 2026 |
Why This Matters
A lower patent footprint does not imply lower utility; for procurement teams sourcing a specific meta-geometry intermediate, the para isomer is not a substitute, and the meta compound's more focused IP landscape may reflect higher-value, targeted drug discovery applications rather than generic building-block usage.
- [1] PubChem Lite. Compound summary: 3-(2-cyanopropan-2-yl)phenylboronic acid (Patent count: 25, Literature: 0) vs. 2-(4-boronophenyl)-2-methylpropanenitrile (Patent count: 140, Literature: 0). https://pubchemlite.lcsb.uni.lu/compounds?query=C10H12BNO2 View Source
- [2] US8193183B2. Demonstrates the specific use of the meta isomer as an intermediate for prostaglandin D2 receptor antagonists, a defined therapeutic target class. https://patents.google.com/patent/US8193183B2/en View Source
